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Introduction
Mifobate, also known as SR-202, is a synthetic small molecule that has garnered significant

interest in the scientific community for its role as a potent and selective antagonist of the

Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] PPARγ is a ligand-

activated nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid

metabolism, and glucose homeostasis.[5][6] While PPARγ agonists, such as the

thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the treatment of type 2

diabetes, their clinical use has been hampered by undesirable side effects.[7][8] Mifobate, by

selectively inhibiting TZD-induced PPARγ transcriptional activity, presents a valuable

pharmacological tool for investigating the nuanced roles of PPARγ signaling and holds potential

for therapeutic applications in metabolic disorders.[1][2][4] This document provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

experimental protocols related to Mifobate.
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Mifobate is a trialkyl phosphate with the chemical formula C11H17ClO7P2.[9] Its chemical

identity and key physical properties are summarized in the table below.

Property Value

IUPAC Name
[(4-chlorophenyl)-dimethoxyphosphorylmethyl]

dimethyl phosphate[9]

Synonyms SR-202, Clenicor, Mifobato[9]

CAS Number 76541-72-5[5][9]

Molecular Formula C11H17ClO7P2[5][9]

Molecular Weight 358.65 g/mol [5][9]

Appearance Powder

Purity >99%

Solubility (in vitro)

DMSO: 72 mg/mL (200.75 mM), Water: 72

mg/mL (200.75 mM), Ethanol: 72 mg/mL

(200.75 mM)

Storage
2 years at -20°C (Powder), 2 weeks at 4°C (in

DMSO), 6 months at -80°C (in DMSO)[1]

SMILES
COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)

(OC)OC)OC[10]

InChIKey VQHUQHAPWMNBLP-UHFFFAOYSA-N[5]

Pharmacological Properties
The primary pharmacological activity of Mifobate is its selective antagonism of PPARγ. It has

been demonstrated to inhibit the transcriptional activity of PPARγ induced by agonists like

thiazolidinediones.
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Parameter Value Description

Target PPARγ
Peroxisome Proliferator-

Activated Receptor gamma.[1]

Mechanism of Action Antagonist

Inhibits the activity of the

PPARγ receptor by preventing

the binding of ligands and

subsequent recruitment of

coactivators.[7][11]

IC50 140 µM

The half maximal inhibitory

concentration for the inhibition

of Thiazolidinedione (TZD)-

induced PPARγ transcriptional

activity.[1][2][4]

Selectivity High

Does not significantly affect the

basal or ligand-stimulated

transcriptional activity of

PPARα, PPARβ, or the

farnesoid X receptor (FXR).[1]

[2][4]

Biological Effects Anti-obesity, Anti-diabetic

Has been shown to have anti-

obesity and anti-diabetic

effects in preclinical models.[1]

[2][3][4] Mifobate is also

reported to have

antiatherosclerotic effects.[3]

Mechanism of Action
Mifobate functions as a selective antagonist of PPARγ. In the canonical signaling pathway,

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12] Upon binding of an

agonist, this complex undergoes a conformational change, leading to the recruitment of co-

activators and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in

the promoter regions of target genes.[5] This initiates the transcription of genes involved in

adipogenesis and lipid metabolism.
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Mifobate exerts its antagonistic effect by binding to the PPARγ receptor, which in turn prevents

the conformational change necessary for the recruitment of co-activators, even in the presence

of an agonist.[11] This leads to the repression of PPARγ-mediated gene transcription.
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Caption: PPARγ signaling pathway and antagonism by Mifobate.

Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by

Rieusset et al. (2002), which first characterized Mifobate (SR-202).

Cell-Based PPARγ Transcriptional Activity Assay
This assay is designed to quantify the ability of a compound to modulate the transcriptional

activity of PPARγ in a cellular context.
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Methodology:

Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at

37°C in a humidified atmosphere of 5% CO2.

Cells are seeded in 24-well plates and transiently co-transfected with expression vectors

for PPARγ and RXRα, along with a reporter plasmid containing a luciferase gene under

the control of a PPRE-containing promoter. A β-galactosidase expression vector is also co-

transfected to normalize for transfection efficiency.

Compound Treatment:

24 hours post-transfection, the medium is replaced with fresh medium containing the

PPARγ agonist (e.g., a thiazolidinedione like Rosiglitazone) at a fixed concentration, and

varying concentrations of Mifobate (or vehicle control).

Cells are incubated for an additional 24 hours.

Luciferase and β-Galactosidase Assays:

Cells are lysed, and the luciferase activity in the cell lysates is measured using a

luminometer.

β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase

readings.

Data Analysis:

The normalized luciferase activity is plotted against the concentration of Mifobate to

determine the IC50 value.
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Caption: Workflow for PPARγ transcriptional activity assay.
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Adipocyte Differentiation Assay
This assay assesses the effect of Mifobate on the differentiation of preadipocytes into mature

adipocytes, a process critically regulated by PPARγ.

Methodology:

Cell Culture:

3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

Induction of Differentiation:

Two days post-confluence, differentiation is induced by treating the cells with a

differentiation cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX),

and insulin, along with a PPARγ agonist.

Experimental groups are co-treated with varying concentrations of Mifobate or vehicle

control.

Maturation:

After 48 hours, the medium is replaced with fresh medium containing insulin and the

respective concentrations of Mifobate or vehicle. This medium is replenished every two

days.

Assessment of Differentiation (Day 8-10):

Oil Red O Staining: Mature adipocytes are identified by the accumulation of lipid droplets.

Cells are fixed with formalin and stained with Oil Red O solution, which specifically stains

neutral lipids. The extent of differentiation is quantified by extracting the dye and

measuring its absorbance.

Gene Expression Analysis: RNA is extracted from the cells, and the expression of

adipocyte-specific marker genes (e.g., aP2, LPL) is quantified by quantitative real-time

PCR (qRT-PCR).
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Conclusion
Mifobate (SR-202) is a well-characterized, selective antagonist of PPARγ that serves as an

invaluable tool for dissecting the roles of this nuclear receptor in metabolic processes. Its ability

to counteract agonist-induced PPARγ activity without affecting other related receptors provides

a specific means to study the consequences of PPARγ inhibition. The data and protocols

presented in this guide offer a solid foundation for researchers and drug development

professionals working in the fields of metabolic disease, endocrinology, and pharmacology.

Further investigation into the therapeutic potential of Mifobate and other PPARγ antagonists is

warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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